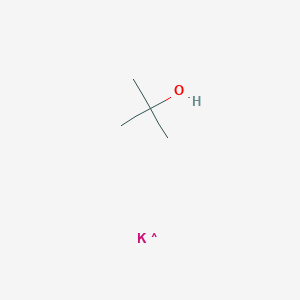

Potassium tert-butoxide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Potassium tert-butoxide is a chemical compound with the formula [(CH₃)₃COK]ₙ. It is a colorless solid that is widely used as a strong base in organic synthesis. The compound is often depicted as a salt, and its ionization depends on the solvent. This compound is known for its high reactivity and is commonly used in various chemical reactions due to its strong basicity .

Vorbereitungsmethoden

Potassium tert-butoxide is commercially available as both a solution and a solid. it is often generated in situ for laboratory use due to its moisture sensitivity and the potential for older samples to be of low purity. The compound is prepared by reacting dry tert-butyl alcohol with potassium metal. The resulting solid is obtained by evaporating the solution and then heating the solid. Purification can be achieved through sublimation .

Analyse Chemischer Reaktionen

Potassium tert-butoxide undergoes various types of chemical reactions, primarily due to its strong basicity. Some of the key reactions include:

Dehydrohalogenation Reactions: It is used to remove halogens from organic compounds, leading to the formation of alkenes.

Nucleophilic Substitution Reactions: Although it is a strong base, its bulky structure makes it a poorer nucleophile compared to smaller alkoxides like ethoxide and methoxide.

Elimination Reactions:

Bond Formation Reactions: It is used in the formation of S–S, S–Se, N–N, and C–N bonds, significantly extending its scope in chemical synthesis.

Wissenschaftliche Forschungsanwendungen

Potassium tert-butoxide has a wide range of applications in scientific research, including:

Organic Synthesis: It is used as a strong non-nucleophilic base in various organic reactions, including dehydrohalogenation and amidation of esters.

Transition-Metal-Free Reactions: It has seen widespread use in transition-metal-free reactions, such as the coupling of haloarenes with arenes or styrenes to produce biphenyls or stilbenes.

Synthesis of Nitriles: It mediates the direct one-pot synthesis of nitriles from aldehydes at room temperature, making it a practical and efficient process.

Dimerization of Heterocyclic N-Oxides: It is used in the synthesis of symmetrical and non-symmetrical N-heterobiaryls through the dimerization of heterocyclic N-oxides.

Wirkmechanismus

The mechanism by which potassium tert-butoxide exerts its effects is primarily through its strong basicity. It acts as a base to deprotonate substrates, facilitating various chemical transformations. The compound’s bulky structure makes it sensitive to steric interactions, which influences its reactivity in nucleophilic substitution and elimination reactions . Additionally, it can form solvent-separated ion pairs with certain additives, further modifying its reactivity .

Vergleich Mit ähnlichen Verbindungen

Potassium tert-butoxide is often compared with other alkoxides, such as sodium tert-butoxide and lithium tert-butoxide. While all these compounds are strong bases, this compound is unique due to its bulky tert-butyl group, which makes it less nucleophilic and more selective in certain reactions. This bulkiness also leads to the formation of the Hofmann product in elimination reactions, unlike smaller alkoxides that favor the Zaitsev product .

Sodium tert-butoxide: Similar in reactivity but less bulky, making it a better nucleophile.

Lithium tert-butoxide: Also a strong base but with different solubility and reactivity profiles due to the lithium ion.

Eigenschaften

Molekularformel |

C4H10KO |

|---|---|

Molekulargewicht |

113.22 g/mol |

InChI |

InChI=1S/C4H10O.K/c1-4(2,3)5;/h5H,1-3H3; |

InChI-Schlüssel |

XAEBTCPOZVEMHR-UHFFFAOYSA-N |

Kanonische SMILES |

CC(C)(C)O.[K] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

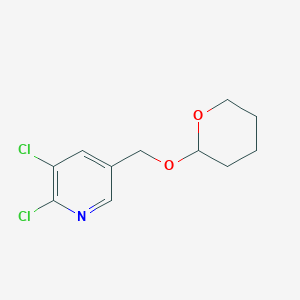

![Tert-butyl 4-[[2-chloro-6-(pyrrolidin-1-yl)phenyl]methyl]piperazine-1-carboxylate](/img/structure/B8656602.png)

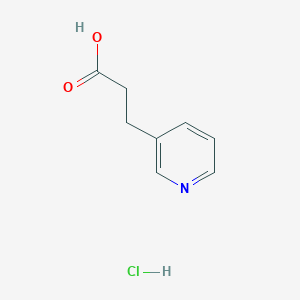

![7-Chloro-3-oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine-6-carbaldehyde](/img/structure/B8656607.png)

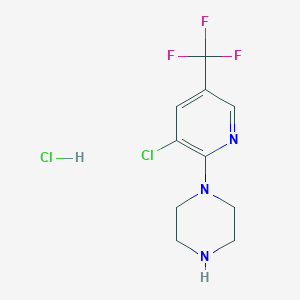

![(6R,7R)-7-amino-8-oxo-3-(2H-triazol-4-ylsulfanylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B8656626.png)

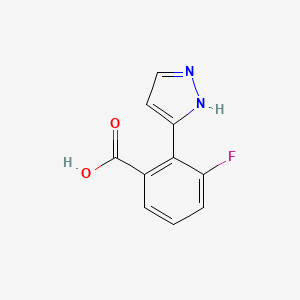

![4-[(2-methyl-4-pyridinyl)oxy]aniline](/img/structure/B8656678.png)